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Ac-leu-nhme

Cat. No.: B556392
CAS No.: 32483-15-1
M. Wt: 186.25 g/mol
InChI Key: GFQFFCFJVLJXRY-QMMMGPOBSA-N
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Description

Significance of Dipeptide Model Systems in Understanding Peptide Conformation and Function

The immense complexity of protein structures makes it challenging to study the fundamental interactions that govern their folding and stability directly. taylorandfrancis.com To simplify this problem, researchers utilize small model compounds, often referred to as "dipeptides" or "dipeptide analogues," which consist of a single amino acid residue flanked by protecting groups that simulate the peptide bonds. taylorandfrancis.compnas.org These systems are invaluable for dissecting the conformational preferences of individual amino acid residues, which are key determinants of protein secondary structure. acs.org

The conformation of a polypeptide chain is largely defined by the rotational angles of the backbone, designated as phi (φ) and psi (ψ) for each amino acid residue. pnas.org Dipeptide models allow for detailed exploration of the potential energy surface as a function of these angles, helping to identify stable conformations. pnas.orgacs.org The insights gained from these models are foundational to understanding how proteins fold into specific structures like α-helices and β-sheets and how interactions between a drug and amino acid residues can alter protein conformation. taylorandfrancis.com While these models are powerful, it is also recognized that the conformational preferences observed in isolated dipeptides can differ from those within the more complex environment of a full protein chain. acs.org

Ac-Leu-NHMe as a Fundamental Model Compound for Investigating Intramolecular Interactions and Conformational Landscapes

This compound is a quintessential model compound for investigating how a bulky, nonpolar side chain—in this case, the isobutyl group of leucine (B10760876)—influences the conformational landscape of a peptide backbone. nih.govresearchgate.net Extensive research using theoretical and computational methods has been dedicated to mapping its preferred shapes.

A significant study employing Density Functional Theory (DFT) calculations identified 43 distinct stable conformations for this compound in the gas phase alone. nih.govacs.org Another computational analysis found 27 local energy minima for the compound. nih.govacs.org These numerous stable forms highlight the molecule's conformational flexibility.

The specific conformations that this compound adopts are highly dependent on its environment. nih.govresearchgate.net Research has shown that in water, the molecule tends to form two types of polyproline II (PPII) structures and two different β-strand structures. researchgate.net In a less polar solvent like chloroform, three distinct β-strand conformations are observed. researchgate.net The orientation of the leucine side chain plays a critical role in stabilizing these structures through intramolecular interactions, such as weak hydrogen bonds between the side chain's methyl hydrogens and the main-chain amide hydrogen. researchgate.net

The table below summarizes key conformational findings for this compound from theoretical studies.

EnvironmentMethodKey FindingsReference(s)
Gas PhaseDFT B3LYP/6-31G(d)Identified 43 different stable conformations. nih.gov, acs.org
Gas PhaseECEPP3 Force FieldFound 27 local minima with relative energy < 5 kcal/mol. nih.gov, acs.org
WaterTheoretical StudyTwo PPII structures and two β-strand structures were identified. researchgate.net
ChloroformTheoretical StudyThree distinct β-strand structures were obtained. researchgate.net

Historical Development and Evolution of Research on Acetyl-Amino Acid Methylamides as Peptide Proxies

The use of acetyl-amino acid methylamides as proxies for residues in a polypeptide chain is a concept with deep roots in structural biology. The approach was pioneered by G.N. Ramachandran and his colleagues nearly 50 years ago. pnas.orgresearchgate.net They used the simple model compound N-acetyl-alanyl-N′-methylamide (Ac-Ala-NHMe) to perform the first systematic exploration of the sterically allowed conformations of a peptide backbone. pnas.orgresearchgate.net

By calculating which combinations of the φ and ψ torsional angles were possible without causing atoms to clash, they created the now-famous Ramachandran plot, a fundamental tool in protein science for validating and understanding protein structures. pnas.org This seminal work established that the conformational freedom of an amino acid residue is significantly restricted. pnas.orgmsu.edu

Since these foundational studies, the field has evolved dramatically. Early models based on simple steric clashes have been supplanted by highly sophisticated quantum mechanical calculations and a wide array of spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and vibrational circular dichroism (VCD). nih.govtandfonline.comrsc.orgpsu.edu This has allowed for a much more nuanced understanding of the subtle interplay of forces, including hydrogen bonding and solvent effects, that shape the conformational landscapes of peptides. psu.edursc.orgnih.gov The research has expanded from the original alanine (B10760859) dipeptide to a host of other models, such as this compound, Ac-Pro-NHMe, and Ac-Aib-NHMe, to systematically investigate the unique influence of each amino acid's side chain on peptide structure. nih.govnih.govniscpr.res.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O2 B556392 Ac-leu-nhme CAS No. 32483-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-N,4-dimethylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQFFCFJVLJXRY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426220
Record name Ac-leu-nhme
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32483-15-1
Record name Ac-leu-nhme
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Conformational Analysis and Dynamics of Ac Leu Nhme

Computational Methodologies for Conformational Space Exploration

Computational approaches are indispensable for mapping the complex potential energy surfaces of peptides and simulating their dynamic movements. These methods allow researchers to identify stable conformers, transition states, and energetic pathways that govern molecular behavior.

Ab Initio and Density Functional Theory (DFT) Calculations for Energy Minima and Potential Energy Surfaces of Ac-Leu-NHMe

Ab initio and Density Functional Theory (DFT) calculations provide a rigorous quantum mechanical framework for determining the electronic structure and energies of molecules. These methods are employed to locate energy minima, representing stable conformations, and to map the potential energy surfaces (PES) that describe how energy changes with molecular geometry. Studies on N-acetyl-L-leucinamide (this compound) and similar N-acetylated amino acid N-methylamides have utilized DFT, often with the B3LYP functional and basis sets like 6-31G(d), to explore their conformational space nih.govresearchgate.netnih.govconicet.gov.arconicet.gov.ar. These calculations can identify a multitude of conformers arising from rotations around backbone and side-chain dihedral angles. For instance, similar compounds have been found to possess dozens of stable structures, with relative stabilities influenced by intramolecular interactions such as hydrogen bonding researchgate.netconicet.gov.arconicet.gov.ar. The exploration of these potential energy surfaces allows for the identification of interconversion pathways between different conformational states nih.gov.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Molecular Mechanics (MM) force fields, combined with Molecular Dynamics (MD) simulations, are powerful tools for investigating the dynamic behavior of peptides over time nih.govspringernature.comwikipedia.org. MD simulations propagate Newton's equations of motion for each atom in the system, allowing researchers to observe how molecules move, fluctuate, and transition between different conformations. For flexible peptides like this compound, MD simulations can reveal a dynamic ensemble of structures rather than a single static conformation nih.govmdpi.com. These simulations are crucial for understanding how peptides sample their conformational space, the time scales of these transitions, and the influence of the surrounding environment, such as solvent springernature.comwikipedia.orgmdpi.comaip.org. Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD) and metadynamics, can further improve the exploration of complex conformational landscapes by accelerating the sampling process nih.govaip.org.

Ramachandran Plot Analysis for Sterically Allowed Conformational States of Leucine (B10760876) Residues

The Ramachandran plot is a fundamental graphical tool used to visualize the energetically allowed regions for the backbone dihedral angles, phi (Φ) and psi (ψ), of amino acid residues in a peptide or protein taylorandfrancis.comwikipedia.orggeeksforgeeks.orgpearson.com. Each amino acid has a unique Ramachandran plot reflecting its specific steric constraints. For leucine, like other amino acids, the plot delineates regions corresponding to common secondary structures, such as α-helices and β-sheets, as well as other allowed and disallowed conformations wikipedia.orgpearson.com. By analyzing the Φ and ψ angles of the leucine residue within this compound, researchers can identify which backbone conformations are sterically feasible, providing insights into the local structural preferences of the peptide wikipedia.orggeeksforgeeks.org.

Application of Coarse-Grained Models in Peptide Conformational Studies

Coarse-grained (CG) models offer a computational advantage by reducing the number of degrees of freedom in a system, typically by grouping multiple atoms into single "beads" frontiersin.orguiuc.edunih.govuni-mainz.de. This simplification significantly increases computational efficiency, enabling the simulation of larger systems or longer time scales that are intractable with all-atom simulations uiuc.edunih.gov. CG models are particularly useful for studying large-scale conformational changes, protein folding, and self-assembly processes aip.orgfrontiersin.orguiuc.edunih.gov. While CG models smooth over atomistic details, they can be parameterized to reproduce specific structural or thermodynamic properties of peptides, allowing for the exploration of conformational sampling and dynamics at a reduced resolution frontiersin.orguni-mainz.de. Hybrid approaches, combining atomistic and coarse-grained representations, can also be employed to balance detail and efficiency uiuc.edu.

Spectroscopic Characterization of this compound Conformational Preferences

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide crucial validation and complementary information to computational studies by probing molecular structure and dynamics in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformational Elucidation

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure and conformational preferences of peptides in solution nih.govmdpi.comresearchgate.netthieme-connect.deptbioch.edu.pl. By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) correlations, researchers can assign atomic positions and infer spatial proximities between atoms. For flexible peptides like this compound, which may exist as an ensemble of rapidly interconverting conformers, NMR provides averaged structural information nih.govmdpi.comresearchgate.net. Techniques such as 2D ¹H-¹H COSY, NOESY, ¹H-¹³C HMQC, and ¹H-¹³C HMBC are routinely used to obtain detailed structural assignments and to identify hydrogen bonding patterns researchgate.net. Scalar coupling constants, particularly vicinal ¹H-N coupling constants (³JNHα), are sensitive to dihedral angles and can be related to the Φ angle using the Karplus equation, thereby providing experimental constraints on the conformational ensemble mdpi.com. The combination of NMR data with computational methods like MD simulations offers a powerful approach for a comprehensive understanding of peptide conformational preferences in solution mdpi.com.

Molecular Interactions and Intramolecular Hydrogen Bonding in Ac Leu Nhme

Characterization of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds are crucial in stabilizing specific conformations of Ac-Leu-NHMe. These bonds primarily involve the amide protons as donors and the carbonyl oxygens as acceptors along the peptide backbone, leading to the formation of ring-like structures.

Analysis of C5 and C7 Ring Structures and Their Stability

The simplest forms of intramolecular hydrogen bonds in this compound result in the formation of five-membered (C5) and seven-membered (C7) rings.

C5 Structures: A C5 hydrogen bond occurs between the amide proton of the leucine (B10760876) residue and the carbonyl oxygen of the acetyl group. This interaction stabilizes a fully extended conformation of the peptide backbone. rsc.org While theoretically possible, these C5-bonded structures are often less stable compared to more compact, folded conformations, especially in the gas phase. rsc.orgresearchgate.net

C7 Structures (γ-turns): A C7 hydrogen bond is formed between the amide proton of the methylamide group and the carbonyl oxygen of the leucine residue. This interaction leads to a seven-membered ring known as a γ-turn. rsc.org These structures are a common motif in peptides and contribute to the formation of folded conformations. rsc.org In some cases, bifurcated hydrogen bonds can occur, where a single amide proton interacts with two acceptor atoms, leading to combined C7 and C5 structures. rsc.org

The relative stability of C5 and C7 conformations is influenced by the surrounding environment. In solution, the presence of solvent molecules can compete for hydrogen bonding sites, affecting the prevalence of these intramolecular interactions. nih.gov

Formation of β-Bends (e.g., βI, βII, βII′) and 3₁₀-Helical Turns

More complex hydrogen bonding networks in this compound can lead to the formation of β-bends and 3₁₀-helical turns, which are fundamental secondary structure elements in proteins.

β-Bends (C10 rings): β-bends involve a hydrogen bond between the carbonyl oxygen of the acetyl group and the amide proton of the methylamide group, creating a ten-membered ring (C10). rsc.orgnih.gov These structures are responsible for reversing the direction of the peptide backbone. rsc.org Different types of β-bends, such as type I, II, and their variants (e.g., βII'), are defined by the dihedral angles (φ, ψ) of the central leucine residue. acs.orgplos.org Studies on related dipeptides have shown that β-turn structures can be the most stable conformations. acs.org

3₁₀-Helical Turns: A 3₁₀-helix is characterized by a repeating pattern of i ← i+3 hydrogen bonds, which are essentially a series of consecutive β-turns. explorationpub.comresearchgate.net In the context of this compound, the formation of a single 3₁₀-helical turn is equivalent to a β-bend. The propensity of a peptide to form a 3₁₀-helix is influenced by the amino acid sequence and the surrounding environment. nih.govpnas.org Computational studies on peptides containing leucine have shown that they can adopt 3₁₀-helical conformations. nih.gov

The following table summarizes the key intramolecular hydrogen bonds in this compound:

StructureHydrogen Bond DonorHydrogen Bond AcceptorRing Size
C5Leucine N-HAcetyl C=O5-membered
C7 (γ-turn)Methylamide N-HLeucine C=O7-membered
β-Bend (C10)Methylamide N-HAcetyl C=O10-membered

Role of Amide Protons and Carbonyl Oxygens in Backbone Hydrogen Bonds

The amide protons (N-H) and carbonyl oxygens (C=O) are the primary participants in the hydrogen bonding networks that stabilize the backbone of this compound.

Amide Protons as Donors: The hydrogen atoms of the amide groups are electropositive and act as hydrogen bond donors. nih.gov The availability of these protons for intramolecular hydrogen bonding is a key factor in determining the conformational landscape of the peptide. nih.govstackexchange.com In the absence of intramolecular hydrogen bonds, these protons can interact with solvent molecules. researchgate.net

Carbonyl Oxygens as Acceptors: The oxygen atoms of the carbonyl groups are electronegative and serve as hydrogen bond acceptors. pressbooks.pubnih.gov The acetyl and leucine carbonyl oxygens can both participate in intramolecular hydrogen bonds, leading to the various ring structures described above. researchgate.net The ability of the carbonyl oxygen to accept a hydrogen bond can be influenced by the local electronic environment. chemrxiv.org

The interplay between these donor and acceptor groups is fundamental to the formation of stable secondary structures in peptides and proteins.

Investigation of Non-Covalent Interactions within this compound

In addition to hydrogen bonds, other non-covalent interactions contribute to the conformational stability of this compound.

Carbonyl-Carbonyl Interactions and Their Contribution to Conformational Stabilization

Recent studies have highlighted the importance of interactions between the lone pairs of one carbonyl oxygen and the π* orbital of a neighboring carbonyl carbon (n→π* interactions). These interactions, also referred to as carbonyl-carbonyl interactions, can play a significant role in stabilizing helical and other folded conformations, sometimes even in the absence of traditional hydrogen bonds. nih.govniscpr.res.inresearchgate.net In this compound, such interactions between the acetyl carbonyl and the leucine carbonyl, or between the leucine carbonyl and the methylamide carbonyl, can influence the relative energies of different conformers. nsf.gov

The following table summarizes the non-covalent interactions in this compound:

Interaction TypeParticipating GroupsEffect on Conformation
CH/π-likeLeucine side chain C-H and backbone C=OContributes to overall stability
Carbonyl-Carbonyl (n→π*)Adjacent carbonyl groupsStabilizes folded and helical structures

Hydrophobic Interactions of the Leucine Side Chain within the Peptide Backbone

Theoretical studies, such as those employing Density Functional Theory (DFT), have revealed numerous possible conformations for this compound in both the gas phase and in solution. acs.orgnih.gov The stability of these conformers is influenced by a delicate balance of forces, including hydrophobic interactions. The isobutyl side chain can engage in van der Waals interactions with the peptide backbone, helping to stabilize specific folded conformations. proteinstructures.com These interactions are particularly important in nonpolar solvents and the hydrophobic core of larger peptides and proteins, where the exclusion of water enhances their strength. nih.gov

Table 1: Hydrophobicity Index for Selected Amino Acids

This table provides a normalized hydrophobicity scale for several amino acids, illustrating the nonpolar nature of leucine. The values are normalized with the most hydrophobic residue at 100 and glycine (B1666218) at 0.

Amino AcidThree-Letter CodeOne-Letter CodeHydrophobicity Index
PhenylalaninePheF100
IsoleucineIleI99
TryptophanTrpW97
Leucine Leu L 97
ValineValV76
MethionineMetM74
TyrosineTyrY63
CysteineCysC49
Alanine (B10760859)AlaA41
ThreonineThrT-4
HistidineHisH-31
GlycineGlyG0
SerineSerS-5
GlutamineGlnQ-10
AsparagineAsnN-28
Glutamic acidGluE-31
LysineLysK-37
Aspartic acidAspD-55
ArginineArgR-79
Data sourced from publicly available hydrophobicity scales. sigmaaldrich.com

Impact of Leucine Side Chain Stereochemistry and Orientation

The stereochemistry and orientation of the leucine side chain have a profound impact on the conformational preferences and helical sense of this compound.

Effects of L- and D-Leucine Configuration on Helical Sense and Conformation

The chirality of the leucine residue, whether it is in the L- or D-configuration, is a critical determinant of the helical sense of peptides. In general, peptides composed of L-amino acids preferentially adopt right-handed helical conformations, while those with D-amino acids favor left-handed helices. core.ac.ukresearchgate.net

Studies on peptides containing both L- and D-leucine residues have demonstrated this principle. For instance, the incorporation of a single D-leucine residue into a sequence of L-leucine and α-aminoisobutyric acid (Aib) can significantly alter the helical structure. researchgate.net Depending on the position of the D-leucine, it can induce a turn or even reverse the helical sense from right-handed to left-handed. researchgate.net Specifically, research on hexapeptides has shown that while diastereomers with D-Leu near the N-terminus may still fold into right-handed 3(10)-helices, placing the D-Leu residue further down the chain can lead to the formation of a left-handed helix. researchgate.net

The preference for a particular helical handedness is a consequence of minimizing steric clashes between the side chains and the peptide backbone. The specific (φ, ψ) dihedral angles that define helical structures are sterically more favorable for one enantiomer over the other. explorationpub.com However, there are exceptions where an L-amino acid can be part of a left-handed helix, often at the N-terminus in a type-III' β-turn. researchgate.net

Side Chain Rotamer Preferences and Their Influence on Backbone Conformation

The conformation of the leucine side chain is not static; it can adopt several staggered conformations known as rotamers. The preference for a particular rotamer is influenced by the local backbone conformation, defined by the (φ, ψ) dihedral angles. arxiv.orgfccc.edu The interplay between the side chain rotamer and the backbone conformation is a key aspect of peptide and protein structure.

For leucine, the side chain has two main dihedral angles, χ1 and χ2, which determine its spatial orientation. Computational studies using methods like umbrella-restrained molecular dynamics and weighted histogram analysis have been employed to calculate the relative free energies of different rotamers as a function of the backbone conformation. arxiv.org These calculations show a clear dependence of the preferred side chain rotamer on the region of the Ramachandran plot the residue occupies. arxiv.org

The most common rotamers for leucine aim to minimize steric hindrance between the side chain's γ- and δ-carbons and the atoms of the peptide backbone. fccc.edu The probabilities of observing specific rotamers are not uniform across all backbone conformations. For example, the preference for a g- (gauche minus) or t (trans) rotamer for χ1 can change significantly with variations in the φ and ψ angles. fccc.edu This backbone-dependent rotamer library is a powerful tool for predicting side chain conformations in protein structure prediction and refinement. fccc.edunih.gov The steric interactions that govern these preferences are a fundamental aspect of the conformational analysis of peptides. fccc.edu

Table 2: Common Compound Names

Abbreviation/Trivial NameSystematic Name
This compoundN-acetyl-L-leucinamide, N-methyl-
Leucine2-Amino-4-methylpentanoic acid
Alanine2-Aminopropanoic acid
Valine2-Amino-3-methylbutanoic acid
Isoleucine2-Amino-3-methylpentanoic acid
Phenylalanine2-Amino-3-phenylpropanoic acid
GlycineAminoethanoic acid
ProlinePyrrolidine-2-carboxylic acid
Serine2-Amino-3-hydroxypropanoic acid
Threonine2-Amino-3-hydroxybutanoic acid
Cysteine2-Amino-3-mercaptopropanoic acid
Methionine2-Amino-4-(methylthio)butanoic acid
Tryptophan2-Amino-3-(1H-indol-3-yl)propanoic acid
Tyrosine2-Amino-3-(4-hydroxyphenyl)propanoic acid
Asparagine2-Amino-3-carbamoylpropanoic acid
Glutamine2-Amino-4-carbamoylbutanoic acid
Aspartic acid2-Aminobutanedioic acid
Glutamic acid2-Aminopentanedioic acid
Arginine2-Amino-5-guanidinopentanoic acid
Histidine2-Amino-3-(1H-imidazol-4-yl)propanoic acid
Lysine2,6-Diaminohexanoic acid
Aibα-Aminoisobutyric acid
Systematic names are based on IUPAC nomenclature.

Ac Leu Nhme in Peptide Mimetics and Bioactive Peptide Design Research

Ac-Leu-NHMe as a Model for Peptide Backbone Conformational Control

The study of simple, well-defined peptide structures like this compound provides a critical basis for understanding the complex conformational behavior of larger peptides and proteins. Its use as a model system allows for the dissection of factors governing peptide folding and the development of rational design principles.

Exploration of this compound as a Scaffold for Rational Peptidomimetic Design

This compound, also known as NALMA, is utilized as a fundamental model dipeptide to investigate the conformational preferences of the peptide bond and the leucine (B10760876) residue in isolation explorationpub.comresearchgate.netnih.gov. Its acetylated N-terminus and N-methylamide C-terminus mimic the peptide linkages found in longer peptide chains, while its reduced size simplifies conformational analysis. Researchers employ this compound and related N-acetyl-amino acid-N-methylamide (Ac-Xxx-NHMe) compounds to map the potential energy landscape and understand the intrinsic propensities for adopting various backbone conformations explorationpub.comresearchgate.netmdpi.com. These studies provide foundational data that informs the design of more complex peptidomimetics.

Variations on the Ac-Xxx-NHMe motif, incorporating different amino acids or modifications, are actively explored to achieve specific structural outcomes. For instance, peptides containing tert-leucine (t-Leu) in an Ac-Xxx-NHMe framework have been studied for their ability to form collagen-like structures, which share characteristics with Polyproline II (PPII) helices nih.govresearchgate.net. Similarly, studies involving Ac-(ΔZ Phe)₆-NHMe have investigated how specific side-chain modifications influence helical screw sense researchgate.net. These examples highlight how the basic Ac-Xxx-NHMe unit serves as a versatile design element, where the choice of the 'Xxx' residue dictates the resulting structural properties, guiding the rational design of peptidomimetics with tailored conformations.

Design Principles for Inducing and Stabilizing Specific Secondary Structural Motifs

Understanding the conformational preferences of this compound and its analogs provides key principles for designing peptides that adopt specific secondary structural motifs, such as β-turns, 3₁₀-helices, and PPII helices.

PPII Helices: While this compound itself is a dipeptide, the study of related structures like Ac-(L-t-Leu)₁₀-NHMe has revealed the formation of collagen-like structures, which are related to PPII helices nih.govresearchgate.net. These structures are characterized by specific backbone dihedral angles and can be influenced by the steric bulk of side chains, which can mask backbone amide groups while exposing carbonyls researchgate.net. The prevalence of PPII conformations in proteins, even with non-proline residues, underscores the importance of understanding the factors that stabilize these structures, which can be informed by studies on simpler models wikipedia.org.

3₁₀-Helices: The Ac-Xxx-NHMe scaffold has been instrumental in studying the formation of 3₁₀-helices. Models such as Ac-(Ala)₃-NHMe have been used to investigate the equilibrium between α-helices and 3₁₀-helices, noting that short sequences often favor the latter due to increased intramolecular hydrogen bonding nih.govcsic.esresearchgate.net. The incorporation of conformationally restricted amino acids, such as α-aminoisobutyric acid (Aib) or cyclic amino acids like 1-aminocyclohexane-1-carboxylic acid (Acc6), into Ac-Xxx-NHMe frameworks has also been shown to promote 3₁₀-helical structures researchgate.net.

β-Turns and γ-Turns: The introduction of conformationally constrained residues, including D-amino acids and cyclic amino acids, into Ac-Xxx-NHMe analogs can effectively nucleate and stabilize β-turns and γ-turns researchgate.netmdpi.compsu.eduscispace.comacs.orgcsic.es. For example, D-Pro-Xxx sequences are known to nucleate β-turns, which can then propagate into β-hairpins mdpi.compsu.edu. Studies on dipeptides containing specific non-coded amino acids have demonstrated the induction of γ-turns through intramolecular hydrogen bonding scispace.comcsic.escore.ac.uk. These findings highlight how specific residue choices within the Ac-Xxx-NHMe framework can direct the formation of specific turn types.

Table 1: Conformational Preferences and Secondary Structure Induction in Ac-Xxx-NHMe Models

Peptide ModelAmino Acid FeaturePrimary Structural Motif/Conformation StudiedKey Findings/Design Principle
This compoundL-LeucineGeneral backbone conformational analysisFoundation for understanding peptide folding; basis for peptidomimetic design explorationpub.comresearchgate.net
Ac-(L-t-Leu)₁₀-NHMeL-tert-LeucineCollagen-like/PPII-like helicesBulky side chains mask NH, carbonyls exposed; stabilization by solvent interaction nih.govresearchgate.net
Ac-(Δ Z Phe)₆-NHMeΔZ PheHelical structuresHelix sense dictated by side-chain torsion angles researchgate.net
Ac-(Ala)₃-NHMeAlanine (B10760859)3₁₀-HelicesModel for studying helical structures; favored in short sequences nih.govcsic.esresearchgate.net
Ac-L-Pro-D-Ala-OMeL-Pro, D-Alaγ-turn, bifurcated H-bondConformational constraint, specific H-bonding patterns scispace.comcore.ac.uk
Ac-Acc6-NHMe1-aminocyclohexane-1-carboxylic acid3₁₀-HelicesCα,α-dialkylated residue restricts conformation to helical regions researchgate.net
Ac-Xxx-NHMe (general)Various amino acids (e.g., D-Pro, constrained residues)β-turns, γ-turns, helical structuresNucleation of turns; conformational control via constrained residues; guides design of secondary structures researchgate.netmdpi.compsu.eduscispace.comacs.orgcsic.es

Computational and Experimental Strategies in Peptidomimetic Design

The design of conformationally constrained peptidomimetics relies heavily on the integration of computational chemistry with experimental validation techniques.

Integration of Computational Chemistry in the Design of Conformationally Constrained Analogs

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in predicting and understanding the conformational preferences of this compound and related peptide models. These studies aim to map the potential energy surfaces, identify low-energy conformers, and elucidate the role of intramolecular interactions, such as hydrogen bonds, in stabilizing specific backbone arrangements explorationpub.comresearchgate.netnih.govmdpi.com.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d, p), have been used to identify a large number of stable conformers for this compound in both gas phase and solution explorationpub.comresearchgate.netnih.gov. The inclusion of solvent effects through models like the Isodensity Polarizable Continuum Model (IPCM), Poisson-Boltzmann Self-Consistent Reaction Field (PB-SCRF), or Solvation Model Density (SMD) allows researchers to simulate the behavior of these molecules in physiologically relevant environments like water explorationpub.comresearchgate.netnih.govpreprints.orggaussian.comnctu.edu.tw. These computational approaches provide detailed insights into how solvent interactions influence conformational stability, guiding the design of molecules with predictable structures. Molecular modeling and building techniques are also employed to visualize and understand stabilizing interactions, such as those observed in collagen-like structures where bulky side chains interact with solvent molecules nih.govresearchgate.net.

Table 2: Computational Methods for Conformation Analysis of this compound and Related Models

Peptide ModelComputational MethodBasis SetSolvent ModelKey Application/Finding
This compoundDFT (B3LYP)6-31G(d)Gas phaseIdentified ~43 conformers; foundational conformational mapping explorationpub.comresearchgate.net
This compoundDFT (B3LYP)6-31G(d)IPCM/PB-SCRFAnalyzed solvent effects (water, acetonitrile (B52724), chloroform) explorationpub.comresearchgate.net
This compoundDFT (B3LYP/B3LYP-D3)6-311++G(d, p)SMDInvestigated gas and water phase conformations; analyzed amide bond isomerization nih.govpreprints.org
Ac-(L-t-Leu)₆-NHMeMolecular Model BuildingN/AN/AVisualized side-chain masking in collagen-type structure researchgate.net
Ac-Aib-NHMeDFTN/AN/AGenerated potential energy maps for helical conformations core.ac.uk
Ac-Xxx-NHMe related peptidesDFTVariousVariousConformational analysis for β-turns, γ-turns, and helical structures mdpi.comnih.govresearchgate.net

Spectroscopic Validation of Designed Peptidomimetic Conformations

Experimental spectroscopic techniques are indispensable for validating the conformational predictions derived from computational studies and for characterizing the structures of designed peptidomimetics. These methods provide direct evidence of molecular conformation, hydrogen bonding, and solution behavior.

The theoretical findings for this compound have been compared with experimental data obtained from X-ray diffraction, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy explorationpub.com. These techniques offer complementary information about molecular structure and interactions. UV Resonance Raman (UVRR) spectroscopy, often employed with tunable synchrotron radiation, has been used to study model peptides like N-acetylglycine-N-methylamide (NAGMA) and N-acetylalanine-N-methylamide (NALMA) to probe hydration dynamics and the influence of hydrogen bonding on amide spectral features researchgate.netacs.orgspiedigitallibrary.org. This approach helps in understanding the origin of specific spectral signatures associated with different peptide conformations.

Furthermore, NMR spectroscopy is widely used to confirm the presence of specific turn structures, such as β-turns and γ-turns, in peptides containing conformationally constrained residues researchgate.netscispace.comcsic.escore.ac.ukresearchgate.netacs.orgresearchgate.net. X-ray diffraction analysis provides high-resolution solid-state structures, revealing detailed hydrogen bonding networks and confirming the formation of specific turns (e.g., C₁₁-turns, γ-turns) in designed peptide sequences researchgate.netresearchgate.netcsic.esresearchgate.netupc.edu. These experimental validations are crucial for refining computational models and for establishing reliable structure-activity relationships in peptidomimetic design.

Table 3: Spectroscopic Techniques for Conformation Validation

Peptide Model/SystemSpectroscopic TechniqueExperimental FocusKey Findings/Application
This compoundX-ray, IR, NMRValidation of theoretical conformersComparison with DFT predictions; structural characterization explorationpub.com
NAGMA, NALMAUV Resonance Raman (UVRR)Hydration dynamics, amide spectral features, H-bondingUnderstanding peptide-solvent interactions; identifying structural probes researchgate.netacs.orgspiedigitallibrary.org
Ac-L-Pro-D-Ala-OMeNMR, IRγ-turn conformation, H-bondingCharacterization of specific turn types and intramolecular H-bonds scispace.comcore.ac.uk
Ac-Xxx-NHMe analogs (e.g., with constrained residues)NMR, X-ray diffractionβ-turns, γ-turns, helical structuresConfirmation of designed secondary structures; solid-state structure determination researchgate.netresearchgate.netcsic.esresearchgate.netupc.edu

Compound List

this compound (N-acetyl-L-leucine-N-methylamide)

NAGMA (N-acetylglycine-N-methylamide)

NALMA (N-acetyl-L-leucine-N-methylamide)

Ac-(L-t-Leu)₁₀-NHMe

Ac-(Δ Z Phe)₆-NHMe

Ac-(Ala)₃-NHMe

Ac-L-Pro-D-Ala-OMe

Ac-Acc6-NHMe (Ac-1-aminocyclohexane-1-carboxylic acid-NHMe)

Boc-Leu-Phe-Val-Aib-D-Ala-Leu-Phe-Val-OMe

Boc-Val-Aib-Aib-Leu-NHMe

Piv-l–Pro-l-c₃–Dip–NHMe

(o-Cl)Bz-D,L-(αΦ)Pro-NH₂

Ac-Aib-NHMe

Ac-Xxx-NHMe (general)

Mechanistic Enzyme Studies and Biochemical Applications Using Ac Leu Nhme Analogs

Ac-Leu-NHMe as a Model for Understanding Peptide Hydration and Solution Dynamics

N-acetyl-leucine-methylamide (this compound), also known as NALMA, serves as a crucial model peptide for investigating the complex interactions between peptides and their aqueous environment. glpbio.comnih.gov Its amphiphilic nature, possessing both a hydrophobic leucine (B10760876) side chain and a hydrophilic peptide backbone, makes it an excellent system for studying the fundamental principles of peptide hydration and the influence of co-solvents on these interactions. nih.gov Understanding how water molecules organize around a peptide and how this organization is perturbed by other solutes is essential for comprehending larger biological processes such as protein folding, stability, and function.

Molecular dynamics simulations and spectroscopic techniques have been employed to probe the hydration shell of this compound. These studies have revealed that the peptide influences the dynamics of surrounding water molecules, slowing their mobility compared to bulk water. nih.gov This effect is primarily attributed to the hydrophilic backbone of the peptide. The insights gained from this compound can be extrapolated to more complex polypeptide chains, providing a foundational understanding of how water mediates protein structure and dynamics.

Research into Urea-Peptide Interactions Using this compound as a Model.

While direct experimental studies focusing exclusively on this compound and urea are not extensively documented in the provided search results, the principles of urea-peptide interactions established through research on other model peptides can be applied to understand how this compound would behave in a urea solution. Urea is a widely used denaturant, and its mechanism of action is a subject of ongoing research. rsc.orgnih.gov Studies on various peptides reveal that urea can interact with peptides through both direct and indirect mechanisms. nih.gov

The direct mechanism involves the accumulation of urea molecules around the peptide, forming hydrogen bonds with the peptide backbone and interacting with nonpolar side chains. nih.gov This interaction can disrupt the existing hydration shell of the peptide and weaken intramolecular hydrogen bonds, ultimately leading to denaturation. rsc.org In the context of this compound, urea would likely interact with both the polar amide groups of the backbone and the nonpolar isobutyl group of the leucine side chain.

The indirect mechanism posits that urea alters the structure and dynamics of the surrounding water, which in turn affects the peptide's stability. nih.gov Molecular dynamics simulations have shown that in the presence of urea, the ability of water molecules to form hydrogen bonds with a peptide can increase, and the hydrogen bond lifetimes can become longer. nih.gov At the same time, water mobility near the peptide is reduced. nih.gov This altered solvent environment can destabilize the native conformation of a peptide.

Research on various amino acids and peptides has shown a preference for interactions with urea over water, particularly for aromatic and apolar side chains, as well as the peptide backbone. This suggests that for this compound, the leucine side chain would have a significant affinity for urea. Calorimetric studies on N-acetylamides of amino acids, including leucine, in aqueous urea solutions have been conducted to quantify the enthalpic contributions to these interactions, confirming the significance of the water-mediated interactions between urea and alkyl groups. rsc.org The extensive hydrogen bonding between urea and peptide groups, as observed in crystal structures of urea with cyclic dipeptides, further supports a model where these direct interactions play a crucial role in the denaturation process. nih.gov

Investigations into Leucine Analogues in Metabolic Regulation Mechanisms

Leucine and its analogues are pivotal in understanding the intricate mechanisms of metabolic regulation. As an essential branched-chain amino acid, leucine not only serves as a building block for proteins but also acts as a critical signaling molecule in key metabolic pathways.

Mechanistic Studies of Leucine's Role in mTOR Signaling Pathway Activation.

Leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis. physiology.orgfrontiersin.orgnih.gov The activation of mTORC1 by leucine is a critical step in initiating muscle protein synthesis. nih.govresearchgate.net Mechanistic studies have revealed a complex signaling cascade that transduces the amino acid signal to mTORC1, which is primarily located at the lysosomal membrane. physiology.orgnih.gov

The process involves several key proteins, including the Rag GTPases, which are essential for sensing amino acid availability and recruiting mTORC1 to the lysosome for activation. frontiersin.org Leucine stimulates mTOR signaling, leading to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). frontiersin.org The phosphorylation of these proteins ultimately enhances the translation of specific mRNAs, thereby promoting protein synthesis. nih.gov

The anabolic effects of leucine are enhanced when co-ingested with carbohydrates and other essential amino acids. frontiersin.org Furthermore, resistance exercise, in conjunction with leucine-enriched nutrients, potentiates the activation of mTOR signaling and muscle protein synthesis. nih.gov The intricate relationship between leucine and mTORC1 highlights the amino acid's significant role in cellular growth and metabolism. physiology.org

Table 1: Key Proteins in Leucine-Mediated mTORC1 Activation

ProteinFunction in mTORC1 PathwayReference
mTORC1Central regulator of cell growth and protein synthesis. physiology.orgnih.gov
Rag GTPasesSense amino acid availability and recruit mTORC1 to the lysosome. frontiersin.org
S6K1Downstream target of mTORC1; phosphorylation promotes protein synthesis. frontiersin.org
4E-BP1Downstream target of mTORC1; phosphorylation enhances translation initiation. frontiersin.org

Research on Leucine's Allosteric Activation of Glutamate Dehydrogenase.

Leucine acts as an allosteric activator of glutamate dehydrogenase (GDH), an enzyme that plays a crucial role in the metabolism of glutamate, linking carbon and nitrogen metabolism. nih.govmdpi.com GDH catalyzes the reversible conversion of glutamate to α-ketoglutarate. researchgate.netnih.gov The allosteric activation of GDH by leucine is a key regulatory mechanism.

Structural studies, including X-ray crystallography, have provided detailed insights into the mechanism of leucine-induced allosteric activation. nih.govresearchgate.netnih.gov These studies have revealed that leucine binds to a specific allosteric site at the interface of the GDH subunits. nih.govresearchgate.netnih.gov This binding event induces a conformational change in the enzyme, leading to its activation. researchgate.net

In mammalian GDH, the binding of leucine, along with ADP, which is another allosteric activator, promotes an open conformation of the enzyme, enhancing its catalytic activity. mdpi.compreprints.org The structure of a ternary complex of bovine GDH with leucine and ADP has been resolved, providing a structural basis for the synergistic activation by these two molecules. mdpi.compreprints.org The identification of the leucine binding site and the elucidation of the conformational changes upon binding have been crucial for understanding the allosteric regulation of GDH. nih.govnih.gov

Table 2: Structural and Functional Aspects of Leucine's Activation of GDH

AspectDescriptionReference
Allosteric ActivatorLeucine binds to a site distinct from the active site to increase enzyme activity. nih.govmdpi.com
Binding SiteLocated at the interface of GDH subunits. nih.govresearchgate.netnih.gov
MechanismInduces a conformational change that enhances catalytic activity. researchgate.net
SynergismActs synergistically with ADP to activate mammalian GDH. mdpi.compreprints.org

Ac-Leu-Containing Peptides as Enzyme Substrates and Inhibitors

Peptides containing N-acetyl-leucine (Ac-Leu) moieties are valuable tools in enzyme research, serving as both substrates and inhibitors for various proteases. Their specific recognition by enzymes allows for the detailed study of enzyme kinetics, mechanism, and the development of therapeutic agents.

Studies on Ac-Leu-Leu-Methional (ALLM) as a Calpain Inhibitor and Protease Research Tool.

N-acetyl-L-leucyl-L-leucyl-L-methional, commonly known as ALLM or Calpain Inhibitor II, is a potent, cell-permeable peptide aldehyde inhibitor of several cysteine proteases. agscientific.comcaymanchem.com It is particularly recognized for its inhibitory activity against calpains I and II. agscientific.comcaymanchem.com Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases involved in a multitude of cellular processes, including signal transduction, cell proliferation, and apoptosis. cephamls.com

ALLM's utility as a research tool stems from its ability to inhibit calpains and other proteases, allowing for the investigation of their physiological roles. cephamls.com It has been employed in studies to demonstrate the involvement of the ubiquitin-proteasome pathway in protein degradation. caymanchem.com By inhibiting calpain, ALLM can protect against neuronal damage caused by hypoxia and ischemia and can inhibit apoptosis in certain cell types. agscientific.com

In addition to calpains, ALLM also inhibits other proteases such as cathepsin B and cathepsin L with high affinity. agscientific.comcaymanchem.com The differential inhibitory constants (Ki) of ALLM for these enzymes make it a valuable tool for dissecting the roles of specific proteases in complex biological systems. agscientific.comcaymanchem.com For instance, research has shown that calpain inhibition by compounds like ALLM can abrogate leucine-induced protein synthesis in myotubes, suggesting a complex interplay between proteolytic systems and anabolic signaling. nih.gov

Table 3: Inhibitory Activity of Ac-Leu-Leu-Methional (ALLM)

EnzymeInhibition Constant (Ki)Reference
Calpain I190 nM agscientific.com
Calpain II150 nM agscientific.com
Cathepsin B150 nM cephamls.com
Cathepsin L0.5 nM agscientific.com

Ac-Leu-Leu-Arg-AMC as a Fluorogenic Protease Substrate for Mechanistic Assays

The tripeptide Ac-Leu-Leu-Arg-AMC is a widely utilized fluorogenic substrate in mechanistic studies of various proteases, particularly those with trypsin-like activity that cleave after arginine residues. This synthetic peptide incorporates the 7-amino-4-methylcoumarin (AMC) fluorophore, which is quenched by the peptide backbone. Upon enzymatic cleavage of the amide bond between arginine and AMC, the free AMC is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence provides a continuous and sensitive method for monitoring enzyme activity in real-time.

The fluorescence of the liberated AMC group is typically measured with an excitation wavelength in the range of 360-380 nm and an emission wavelength between 440-460 nm. This method allows for the straightforward determination of kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which are crucial for understanding the mechanism of enzyme action and for screening potential inhibitors.

Ac-Leu-Leu-Arg-AMC has been employed in assays for a variety of proteases, including the 20S proteasome, where it is used to measure the trypsin-like peptidase activity. The substrate's low Km and high specific activity make it a preferred choice for such assays. Mechanistic assays using this substrate are fundamental for inhibitor screening and for elucidating the kinetic profiles of proteases.

Below is a table summarizing the typical experimental parameters for using Ac-Leu-Leu-Arg-AMC in protease assays.

ParameterValueReference
Excitation Wavelength360-380 nm
Emission Wavelength440-460 nm
Typical Enzyme20S Proteasome (Trypsin-like activity)
ApplicationInhibitor screening, kinetic analysis

Investigations of Structure-Activity Relationships for Enzyme Inhibitors Derived from this compound

The investigation of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and enzymology, providing insights into how the chemical structure of a molecule influences its biological activity. The this compound scaffold serves as a valuable starting point for designing and synthesizing libraries of potential enzyme inhibitors. By systematically modifying different parts of the this compound structure, researchers can probe the specific interactions between an inhibitor and the active site of an enzyme.

Key modifications to the this compound scaffold for SAR studies can include:

Alterations to the leucine side chain: The isobutyl group of leucine can be replaced with other alkyl or aryl groups to explore the impact of hydrophobicity, sterics, and electronic properties on inhibitor potency.

Modification of the N-acetyl group: The acetyl group can be substituted with other acyl groups to investigate the role of this moiety in binding.

Changes to the N-methylamide: The methyl group on the amide nitrogen can be replaced with other substituents to probe the space and electronic requirements of the enzyme's S' subsite.

Introduction of reactive groups: Warheads such as aldehydes, ketones, or Michael acceptors can be incorporated to create covalent inhibitors, allowing for the study of irreversible enzyme inhibition.

For example, a study might reveal that increasing the hydrophobicity of the leucine side chain enhances binding to a protease with a deep hydrophobic S1 pocket. Conversely, the introduction of a polar group might be favored if the S1 pocket contains hydrogen bond donors or acceptors. This systematic approach allows for the rational design of more potent and selective enzyme inhibitors.

Mechanistic Research on Ubiquitin-Activating Enzyme Inhibition by Leucine Analogues

The ubiquitin-proteasome system is a critical pathway for protein degradation and cellular regulation, and its enzymes are important therapeutic targets. The ubiquitin-activating enzyme (E1) is the first enzyme in this cascade. Leucine analogues, particularly in the form of adenosine sulfamates, have been instrumental in mechanistic research on E1 inhibition.

These analogues act as mechanism-based inhibitors, leveraging the enzyme's own catalytic cycle to achieve potent inhibition. A key example is the formation of a stable adduct between the ubiquitin-like protein and the inhibitor, which then binds tightly to the E1 enzyme. This process, known as substrate-assisted inhibition, effectively traps the enzyme in an inactive state.

Mechanistic studies have elucidated a multi-step process for ubiquitin activation by E1, which involves the formation of a ubiquitin-adenylate intermediate. Leucine analogue inhibitors can mimic this intermediate, leading to the formation of a covalent adduct that is a potent inhibitor. This research has been crucial in the development of selective inhibitors for E1 enzymes, which hold promise as therapeutic agents in various diseases, including cancer.

Broader Applications in Chemical Biology

Beyond their use in traditional enzymology, this compound and its derivatives have found broader applications in chemical biology, particularly in the development of chemical probes and tools to explore complex biological systems.

Development of this compound Based Probes and Tools for Biological Systems Exploration

Chemical probes are small molecules designed to study and manipulate biological processes in living systems. The this compound scaffold can be chemically modified to create such probes. A common strategy is to attach a reporter group, such as a fluorophore, to the core structure. These fluorescent probes can be used to visualize the localization and activity of specific enzymes within cells and tissues.

For instance, probes incorporating a leucine residue can be designed to target leucine aminopeptidase (LAP), an enzyme whose activity is often dysregulated in various diseases, including cancer. Upon enzymatic cleavage of the leucine residue, a change in the fluorescence properties of the probe occurs, allowing for the detection and imaging of LAP activity.

The design of these probes often involves linking the this compound or a similar leucine-containing moiety to a fluorophore through a cleavable linker. The uncleaved probe is typically non-fluorescent or emits at a different wavelength. Enzymatic activity releases the fluorophore, leading to a "turn-on" of fluorescence or a ratiometric change in the emission spectrum.

The development of such probes has enabled researchers to:

Monitor enzyme activity in real-time in living cells.

Screen for inhibitors of specific enzymes in a high-throughput manner.

Study the spatial and temporal regulation of enzyme activity during various cellular processes.

While specific examples of probes directly derived from the this compound scaffold with comprehensive datasets are limited in publicly available literature, the principles of their design and application are well-established within the field of chemical biology. The versatility of the this compound structure makes it an attractive starting point for the creation of novel chemical tools to unravel the complexities of biological systems.

Future Directions and Emerging Research Avenues for Ac Leu Nhme Studies

Application of Advanced Machine Learning and Artificial Intelligence Algorithms for Predicting Ac-Leu-NHMe Conformational Behavior

The conformational landscape of this compound is complex, with numerous accessible states separated by low energy barriers. Traditional molecular dynamics (MD) simulations have provided significant insights but are often limited by computational cost and the challenge of adequately sampling the entire conformational space. The future of conformational analysis for this compound lies in the integration of machine learning (ML) and artificial intelligence (AI).

Advanced ML models, such as generative adversarial networks (GANs) and transformer-based architectures, are poised to revolutionize this field. nih.govacs.org These models can be trained on vast datasets generated from high-level quantum mechanics calculations or extensive classical MD simulations. Once trained, they can predict conformational ensembles for this compound and related peptides with remarkable speed and accuracy, bypassing the need for computationally expensive sampling. nih.gov For instance, a model trained on a diverse set of dipeptides could learn the intricate relationships between sequence, side-chain chemistry, and backbone dihedral angles to generate physically realistic and energetically favorable conformations for this compound under various solvent conditions. acs.orgyoutube.com

This approach not only accelerates the prediction of static ensembles but also offers the potential to model the dynamic transitions between conformational states. youtube.com By incorporating principles from Boltzmann generators, ML frameworks can learn the entire energy landscape of the molecule, providing a comprehensive picture of its dynamic behavior. youtube.com This predictive power will enable researchers to rapidly screen for how modifications to the leucine (B10760876) side chain or the terminal capping groups might alter the conformational preferences of the molecule, guiding the design of peptidomimetics with specific structural properties.

Table 1: Potential Machine Learning Approaches for this compound Analysis

ML/AI Technique Application to this compound Potential Outcome
Generative Adversarial Networks (GANs) Generation of low-energy conformational ensembles. Rapid and accurate prediction of the molecule's structural diversity without extensive sampling. nih.gov
Transformer Architectures Learning sequence-structure relationships from peptide datasets. Prediction of conformational behavior based on chemical structure; transferable to modified this compound analogues. acs.org
Boltzmann Generators Mapping the complete conformational energy landscape. Detailed understanding of transition pathways and kinetic properties between different conformational states. youtube.com

Exploration of this compound in Supramolecular Chemistry and Self-Assembly of Peptidic Structures

Supramolecular chemistry involves the study of systems composed of multiple chemical species held together by noncovalent intermolecular forces. researchgate.net The self-assembly of small peptide-based molecules into well-defined nanostructures is a burgeoning area of materials science, and this compound represents a prime candidate for exploration in this context.

The presence of both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups) in the this compound backbone, combined with the terminal N-acetyl and N'-methyl caps (B75204), provides the necessary components for directed intermolecular interactions. Research on other N-acetylated amino acids and peptides has demonstrated that these terminal caps play a critical role in promoting axial self-assembly and the formation of higher-order structures like fibers and nanobelts. researchgate.netfrontiersin.org The N-acetyl group, in particular, can facilitate a "head-to-tail" arrangement through a three-point hydrogen bonding motif, driving the linear growth of supramolecular chains. researchgate.net

Future studies could investigate the self-assembly of this compound under various conditions (e.g., in different solvents or at interfaces) to determine if it can form ordered structures such as nanotubes, vesicles, or hydrogels. The hydrophobic leucine side chain could further influence the packing of these assemblies, potentially leading to unique material properties. By modifying the leucine residue or introducing other functional groups, it may be possible to tune the morphology and function of these self-assembled materials, opening doors for applications in drug delivery, tissue engineering, and nanotechnology. frontiersin.org

Innovative Spectroscopic Techniques for Real-Time Observation of this compound Dynamics in Complex Environments

Understanding the function of peptides often requires observing their structural dynamics in real-time and within biologically relevant environments. While traditional spectroscopic methods have been invaluable, innovative techniques with higher temporal and spatial resolution are needed to capture the fleeting conformational changes of a flexible molecule like this compound.

Femtosecond time-resolved spectroscopy is a powerful tool for monitoring ultrafast molecular motions. pnas.org By incorporating a photoswitchable element into a peptide scaffold, researchers can trigger a conformational change with a pulse of light and then track the subsequent relaxation of the peptide backbone on the picosecond to nanosecond timescale. pnas.org This "integrated approach," combining ultrafast spectroscopy with MD simulations, could be adapted to study this compound by, for example, observing its dynamics in response to a laser-induced temperature jump. pnas.org

Another promising avenue is multidimensional vibrational echo spectroscopy, such as 2D infrared (2D IR) spectroscopy. This technique is highly sensitive to the structure and dynamics of the peptide backbone, providing information analogous to multidimensional NMR but on a much faster timescale (femtoseconds to picoseconds). acs.org By analyzing the cross-peaks in a 2D IR spectrum, which represent the coupling between different amide vibrations, it is possible to obtain detailed snapshots of the molecule's conformation and track its fluctuations in real-time. acs.org Applying these advanced spectroscopic methods to this compound in various environments, such as in water, organic solvents, or near a membrane surface, would provide unprecedented insight into how its dynamics are influenced by its surroundings. rsc.org

Development of this compound-Inspired Scaffolds for Novel Chemical Biology Probes

Chemical biology probes are small molecules designed to study and manipulate biological systems. Peptides and peptidomimetics are increasingly used as scaffolds for these tools due to their biocompatibility and chemical versatility. nih.govnih.gov The simple, well-defined structure of this compound makes it an attractive starting point or building block for the rational design of more complex and functional probes.

One direction is the use of the this compound motif as a core component in scaffolds designed to probe or inhibit protein-protein interactions (PPIs). nih.gov Many PPIs are mediated by short peptide segments, and a scaffold that mimics a key residue's conformation, like that of leucine in a helical or extended strand, could serve as the basis for a competitive inhibitor. The this compound structure could be cyclized or incorporated into a larger peptide sequence to constrain its conformation and enhance its binding affinity and stability. rsc.orgresearchgate.net

Furthermore, the this compound scaffold can be functionalized with reporter groups (e.g., fluorophores) for imaging applications or with bioorthogonal handles for metabolic labeling. researchgate.net For example, attaching a fluorescent dye would allow researchers to track the molecule's uptake and localization within living cells. By serving as a minimalist peptidic scaffold, this compound provides a versatile and synthetically accessible platform for creating a diverse range of chemical probes tailored for specific biological questions. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Ac-Leu-NHMe with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used for small peptides like this compound. Key steps include:

  • Resin selection : Use Rink amide resin for C-terminal amidation.
  • Coupling reagents : HOBt/DIC or HATU/DIPEA for efficient amino acid coupling.
  • Deprotection : 20% piperidine in DMF for Fmoc removal.
  • Cleavage : TFA cocktail (e.g., TFA/H2O/TIS, 95:2.5:2.5) to release the peptide.
  • Purification : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Validate purity via LC-MS (>95% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm backbone structure and acetyl/methylamide groups.
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight verification.
  • FT-IR : Amide I (1650 cm⁻¹) and II (1550 cm⁻¹) bands to assess secondary structure.
  • Circular Dichroism (CD) : Optional for analyzing solvent-dependent conformational changes .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate samples in buffers (pH 2–12) and temperatures (4°C to 60°C).
  • Analytical Monitoring : Use HPLC to track degradation products over time.
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t1/2) using first-order kinetics.
  • Storage Recommendations : Lyophilized form at -20°C for long-term stability .

Advanced Research Questions

Q. How should researchers design experiments to investigate the conformational dynamics of this compound in different solvents?

  • Methodological Answer :

  • Solvent Screening : Test polar (water, DMSO) vs. non-polar (chloroform) solvents.
  • Experimental Techniques :
  • NMR Titration : Monitor chemical shift changes to infer solvent-induced conformational shifts.
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model solvent interactions over nanosecond timescales.
  • Data Integration : Correlate experimental NOEs with simulated Ramachandran plots to validate dominant conformers .

Q. What methodologies are appropriate for resolving contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Orthogonal Assays : Re-test bioactivity using both cell-based (e.g., cytotoxicity assays) and cell-free (e.g., enzyme inhibition) systems.
  • Meta-Analysis : Aggregate data from multiple studies, accounting for variables like solvent choice (DMSO vs. aqueous buffers) or cell line variability.
  • Experimental Replication : Standardize protocols (e.g., IC50 measurement conditions) and share raw data via repositories like Zenodo .

Q. How can computational chemistry be integrated with experimental data to predict this compound's interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger to model binding poses with target proteins (e.g., proteases).
  • QSAR Models : Train regression models on experimental IC50 values and molecular descriptors (e.g., logP, polar surface area).
  • Validation : Compare predicted binding energies with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data .

Q. What strategies ensure reproducibility when synthesizing this compound across different laboratories?

  • Methodological Answer :

  • Standard Operating Procedures (SOPs) : Document resin swelling times, coupling reaction durations, and TFA cleavage ratios.
  • Inter-Lab Validation : Distribute aliquots of a common batch for cross-lab HPLC and MS analysis.
  • Open Data : Publish detailed synthetic protocols and characterization data in repositories like ChemRxiv .

Q. What systematic approaches are needed for literature synthesis on this compound's mechanisms across disciplines?

  • Methodological Answer :

  • Database Searches : Use SciFinder and Reaxys with keywords (e.g., "this compound AND (kinetics OR bioactivity)").
  • Citation Tracking : Employ tools like Connected Papers to map seminal studies.
  • Critical Appraisal : Use PRISMA guidelines to evaluate study quality, focusing on sample size, controls, and statistical rigor .

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Reactant of Route 2
Ac-leu-nhme

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